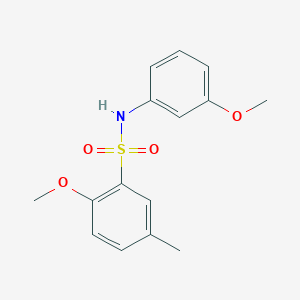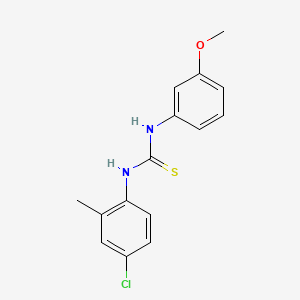
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid, also known as FMAA, is a synthetic compound that has been studied for its potential biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid is not well understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). This compound may also modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have suggested that this compound may have anti-inflammatory and analgesic effects. It may also have anxiolytic and antidepressant effects, although more research is needed in this area. Additionally, this compound has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid is that it can be synthesized relatively easily and in large quantities. However, its mechanism of action is not well understood, which can make it difficult to design experiments to investigate its effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid. One area of interest is its potential as a treatment for inflammatory and pain disorders. Additionally, further research is needed to understand its effects on neurotransmitter systems in the brain and its potential as a treatment for mental health disorders. Finally, more studies are needed to investigate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with furfurylamine, followed by cyclization and dehydration reactions. The final product is obtained through acid catalyzed hydrolysis of the intermediate.
Applications De Recherche Scientifique
2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-11-6-4-10(5-7-11)9-12(15(18)19)16-14(17)13-3-2-8-21-13/h2-9H,1H3,(H,16,17)(H,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQCTLGNXVLKQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)



![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)

![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
